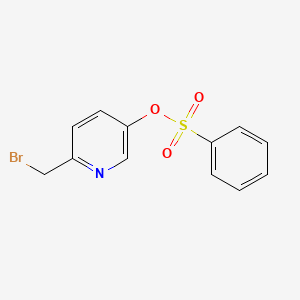
9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide
Übersicht
Beschreibung
Diese Verbindungen sind von Oxosäuren abgeleitet, indem eine OH-Gruppe durch eine NHPh-Gruppe oder ein Derivat ersetzt wird, das durch Ringsubstitution gebildet wird . Die chemische Formel für 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMID lautet C15H18F3NO2, und es hat ein Molekulargewicht von 301,304 g/mol .
Vorbereitungsmethoden
Die Synthese von 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMID umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion eines Trifluormethylketons mit einem Nonanamid-Derivat unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und kann Erwärmung beinhalten, um das gewünschte Produkt zu erhalten . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für den Maßstab und die Effizienz.
Chemische Reaktionsanalyse
9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMID durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in andere Derivate umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMID hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit biologischen Molekülen und ihr Potenzial als biochemisches Werkzeug untersucht.
Medizin: Es wird laufend geforscht, um seine potenziellen therapeutischen Anwendungen, insbesondere im Bereich der Enzyminhibition, zu untersuchen.
Industrie: Die Verbindung wird in verschiedenen industriellen Prozessen verwendet, darunter die Herstellung von Arzneimitteln und Agrochemikalien
Wirkmechanismus
Der Wirkmechanismus von 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Ein bekanntes Ziel ist die Histon-Deacetylase-ähnliche Amidohydrolase, ein Enzym, das an der Regulation der Genexpression beteiligt ist. Die Verbindung hemmt dieses Enzym, indem es an seine aktive Stelle bindet, wodurch die Aktivität des Enzyms und nachgeschaltete biologische Prozesse beeinflusst werden .
Analyse Chemischer Reaktionen
9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of enzyme inhibition.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE involves its interaction with specific molecular targets. One known target is histone deacetylase-like amidohydrolase, an enzyme involved in the regulation of gene expression. The compound inhibits this enzyme by binding to its active site, thereby affecting the enzyme’s activity and downstream biological processes .
Vergleich Mit ähnlichen Verbindungen
9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMID ist aufgrund seiner Trifluormethylketon-Gruppierung einzigartig, die zu seinen spezifischen chemischen Eigenschaften und biologischen Aktivitäten beiträgt. Zu den ähnlichen Verbindungen gehören:
Suberoylanilidhydroxamsäure (SAHA): Ein weiterer Histon-Deacetylase-Inhibitor mit einer anderen chemischen Struktur.
Trichostatin A: Ein Hydroxamsäurederivat mit Histon-Deacetylase-hemmender Aktivität.
Valproinsäure: Eine Verbindung mit ähnlichen biologischen Wirkungen, aber einer anderen chemischen Struktur.
Eigenschaften
Molekularformel |
C15H18F3NO2 |
|---|---|
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
9,9,9-trifluoro-8-oxo-N-phenylnonanamide |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)13(20)10-6-1-2-7-11-14(21)19-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,21) |
InChI-Schlüssel |
KRCXZGYVOZSCSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethynyl-3-methoxy-1-azabicyclo[2.2.2]octane](/img/structure/B8416163.png)
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol](/img/structure/B8416171.png)


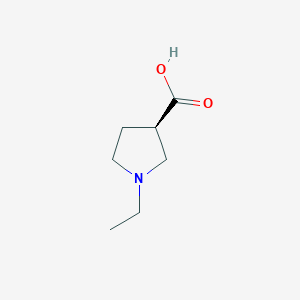


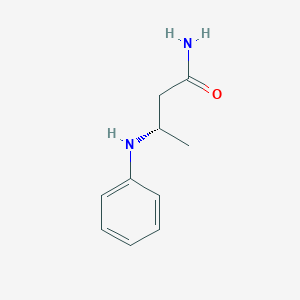
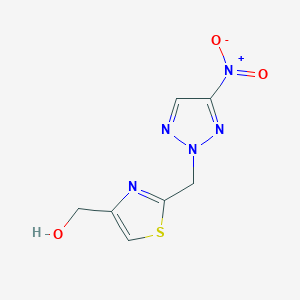
![1-(4-TERT-BUTYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]HYDRAZINE HYDROCHLORIDE](/img/structure/B8416232.png)
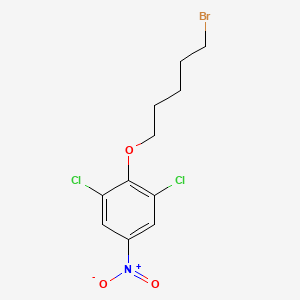
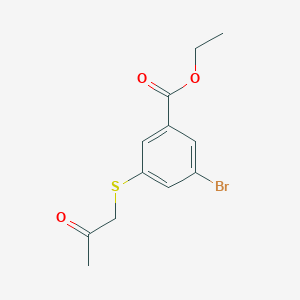
![3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B8416247.png)
